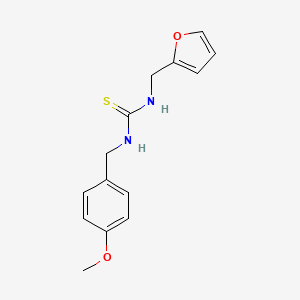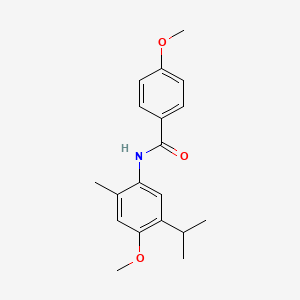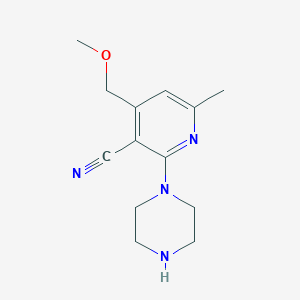
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea
Descripción general
Descripción
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea (FMU) is a chemical compound that has gained significant attention in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is not fully understood. However, it is believed that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea exerts its biological effects by interacting with cellular targets, such as enzymes and receptors. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and topoisomerases, which are involved in cancer progression and viral replication. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has also been shown to bind to receptors, such as GABA receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has also been shown to inhibit the replication of various viruses, such as HIV and herpes simplex virus. In vivo studies have demonstrated that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea can reduce tumor growth and improve survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is also stable under normal laboratory conditions and can be stored for extended periods. However, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous environments. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is also toxic at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea and its cellular targets. Another direction is to explore the potential of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea as a drug candidate for the treatment of various diseases, such as cancer and viral infections. Additionally, the synthesis and optimization of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea derivatives with improved properties, such as solubility and toxicity, could lead to the development of more effective and safer drugs.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been investigated for its anticancer, antiviral, and antimicrobial properties. In biochemistry, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been used as a probe to study the binding of proteins to DNA. In pharmacology, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been explored as a potential drug candidate for the treatment of various diseases, such as cancer, viral infections, and bacterial infections.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-17-12-6-4-11(5-7-12)9-15-14(19)16-10-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOXSDSWMAKDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)thiourea | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)



![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)


![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)